molecular formula C40H55N9O11S B1677472 H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH CAS No. 50913-82-1

H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

Cat. No.: B1677472
CAS No.: 50913-82-1
M. Wt: 870.0 g/mol
InChI Key: QUCFVNGGGFLOES-ACQYNFKHSA-N
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Description

ORG-2766 is a synthetic peptide analogue of adrenocorticotropic hormone (ACTH) fragment 4-9. It was initially developed by Akzo Nobel NV for its potential neuroprotective and neurotrophic effects. The compound has been studied for its ability to enhance nerve regeneration and protect against neurotoxicity, particularly in the context of chemotherapy-induced peripheral neuropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ORG-2766 involves standard peptide synthesis techniques. One method includes the use of solid-phase peptide synthesis (SPPS) where the peptide chain is assembled step-by-step on a solid support. The peptide is then cleaved from the support and purified . Another method involves the synthesis of ORG-2766 labeled with carbon-11 at the methanesulfonyl group of the methionine analogue .

Industrial Production Methods: Industrial production of ORG-2766 would likely follow similar peptide synthesis protocols, scaled up to meet production demands. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to maintain consistency across batches .

Properties

CAS No.

50913-82-1

Molecular Formula

C40H55N9O11S

Molecular Weight

870.0 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1

InChI Key

QUCFVNGGGFLOES-ACQYNFKHSA-N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N

SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N

Appearance

Solid powder

50913-82-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XEHFKF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)-
ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)-
methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9)
MSH-ACTH (4-9) analog
Org 2766
Org 2766, (all-L)-isomer
Org 2766, (D-alpha-Glu)-isomer
Org 2766, (D-Phe)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH
Reactant of Route 2
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH
Reactant of Route 3
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH
Reactant of Route 4
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH
Reactant of Route 5
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH
Reactant of Route 6
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH

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